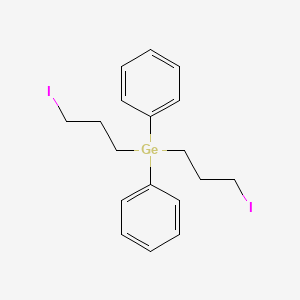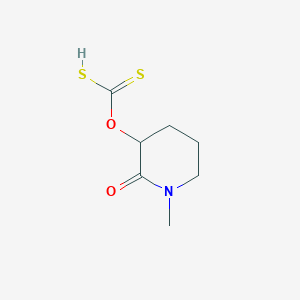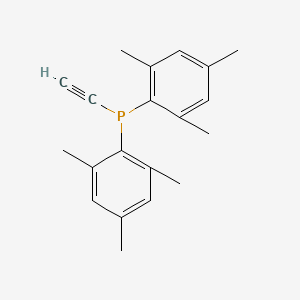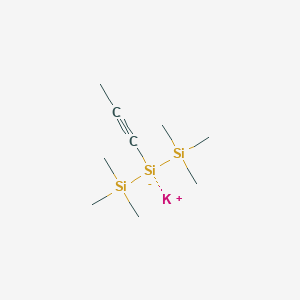
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique structure characterized by a cyclooctatriene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol typically involves the enantioselective intermolecular [2+2] photocycloaddition reaction of cyclic enones with olefins. This reaction is performed under specific conditions, often using a chiral oxazaborolidine-AlBr3 Lewis acid complex to promote high enantioselectivity . The reaction yields moderate to good results, with enantioselectivity ranging from 82% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while maintaining enantioselectivity.
化学反応の分析
Types of Reactions
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of (1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl: Shares a similar cyclohexene ring structure.
(1R,6R)-2-Succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid: Contains a similar cyclohexadiene ring system.
Uniqueness
(1R,6R)-6-Ethylcycloocta-2,4,7-trien-1-ol is unique due to its specific cyclooctatriene ring system and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
830329-99-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1R,6R)-6-ethylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(11)8-7-9/h3-11H,2H2,1H3/t9-,10-/m1/s1 |
InChIキー |
OSLCSLOSIMFOSL-NXEZZACHSA-N |
異性体SMILES |
CC[C@@H]1C=CC=C[C@H](C=C1)O |
正規SMILES |
CCC1C=CC=CC(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)


![4-Ethyl-2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]benzene](/img/structure/B14205801.png)
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)


![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
![5-Methyl-5-{[(naphthalen-1-yl)methyl]amino}-6-phenylhex-3-en-2-one](/img/structure/B14205845.png)
![4-[2-(Pentylcarbamothioyl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14205852.png)
